(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene
Description
(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene is a bicyclic diamine with a unique fused-ring structure containing nitrogen atoms at positions 1 and 3. Its rigid bicyclic framework and electron-rich nitrogen centers make it a candidate for applications in catalysis, organic synthesis, and solvent systems. While direct data on this compound is sparse in the provided evidence, its structural analogs—such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)—are well-documented as strong, non-nucleophilic bases in dehydrohalogenation and other reactions . The larger 5.4.1 bicyclic system of the target compound may confer distinct steric and electronic properties compared to smaller analogs.
Properties
CAS No. |
62731-36-6 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,5-diazabicyclo[5.4.1]dodec-5-ene |
InChI |
InChI=1S/C10H18N2/c1-2-6-12-7-3-5-11-8-10(4-1)9-12/h8,10H,1-7,9H2 |
InChI Key |
NVMUSDPKQXXAER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN=CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a suitable dihalide in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following bicyclic diamines are structurally or functionally related to (5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene:
Thermal and Chemical Stability
- Thermal Profiles: Ionic liquids based on bicyclic amines (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene acetate) function effectively at 70°C, whereas lyocell processes require 110–120°C . The 5.4.1 system’s stability at higher temperatures remains unexplored but could broaden its utility in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
